3-Bromo-4-methyl-2-(trifluoromethyl)pyridine
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Overview
Description
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5BrF3N It is a pyridine derivative characterized by the presence of bromine, methyl, and trifluoromethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 4-methyl-2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding pyridine N-oxides or reduction reactions to yield dehalogenated products.
Coupling Reactions: It can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxide salts in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are used in organic solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridines.
Coupling: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine has diverse applications in scientific research:
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of drug candidates with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methyl-2-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of biological targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-4-methylpyridine
Uniqueness
3-Bromo-4-methyl-2-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-4-methyl-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-3-12-6(5(4)8)7(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGCOQSLLQULET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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